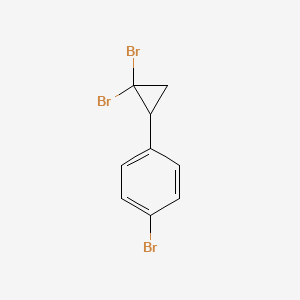
1-Bromo-4-(2,2-dibromocyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2,2-dibromocyclopropyl)benzene is an organic compound with the molecular formula C9H7Br3 It consists of a benzene ring substituted with a bromine atom and a dibromocyclopropyl group
Preparation Methods
The synthesis of 1-Bromo-4-(2,2-dibromocyclopropyl)benzene typically involves multiple steps. One common method is the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The dibromocyclopropyl group can be introduced through cyclopropanation reactions involving dibromoalkenes and suitable catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Bromo-4-(2,2-dibromocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated phenols or reduction to form less brominated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common reagents used in these reactions include Grignard reagents, palladium catalysts, and strong bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(2,2-dibromocyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,2-dibromocyclopropyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a negatively charged intermediate (Meisenheimer complex) before the substitution occurs . The presence of electron-withdrawing groups like bromine enhances the reactivity of the compound towards nucleophiles .
Comparison with Similar Compounds
1-Bromo-4-(2,2-dibromocyclopropyl)benzene can be compared with other brominated benzene derivatives such as:
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1-Bromo-2,4-dichlorobenzene: Contains additional chlorine atoms, affecting its reactivity and applications.
1-Bromo-2,4-dinitrobenzene: Contains nitro groups, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its dibromocyclopropyl group, which imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives .
Properties
CAS No. |
51884-07-2 |
|---|---|
Molecular Formula |
C9H7Br3 |
Molecular Weight |
354.86 g/mol |
IUPAC Name |
1-bromo-4-(2,2-dibromocyclopropyl)benzene |
InChI |
InChI=1S/C9H7Br3/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |
InChI Key |
VFTSVEBYLGSQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Br)Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


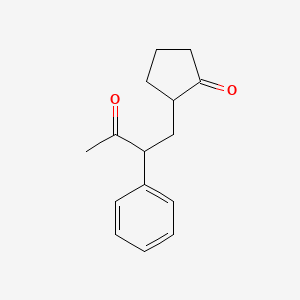
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)
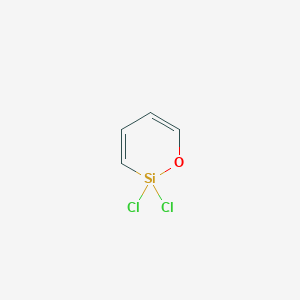
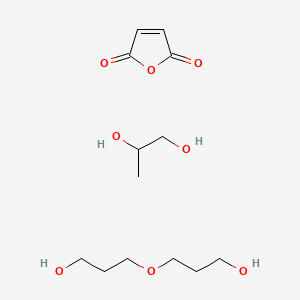

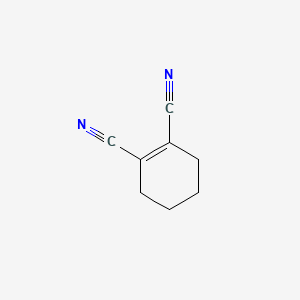
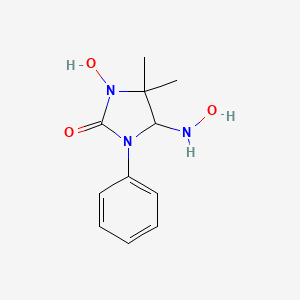
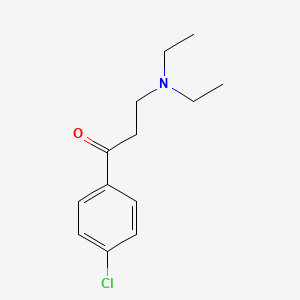
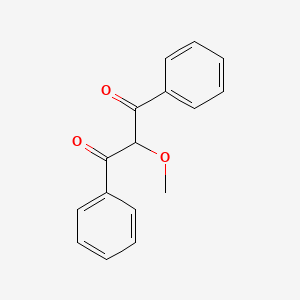
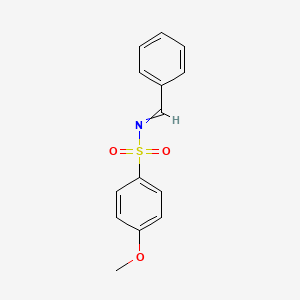
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
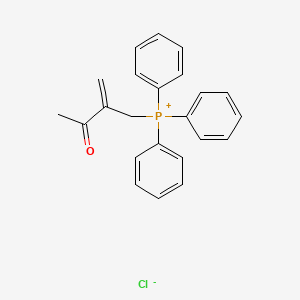
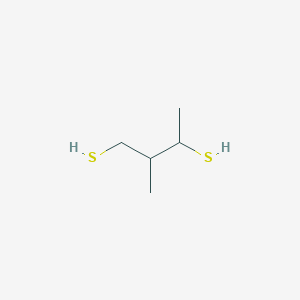
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
